7-(Methylsulfonyl)benzo[c][1,2,5]oxadiazol-4-amine
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Overview
Description
7-(Methylsulfonyl)benzo[c][1,2,5]oxadiazol-4-amine is a chemical compound with the molecular formula C7H7N3O3S and a molecular weight of 213.21378 g/mol . This compound belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. Oxadiazoles are known for their diverse biological activities and applications in various fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Methylsulfonyl)benzo[c][1,2,5]oxadiazol-4-amine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 4-amino-3-nitrobenzenesulfonamide with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
7-(Methylsulfonyl)benzo[c][1,2,5]oxadiazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide and alkyl halides.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted oxadiazole derivatives.
Scientific Research Applications
7-(Methylsulfonyl)benzo[c][1,2,5]oxadiazol-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of materials with specific properties, such as high-energy materials and dyes
Mechanism of Action
The mechanism of action of 7-(Methylsulfonyl)benzo[c][1,2,5]oxadiazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
7-(Methylsulfonyl)benzo[c][1,2,5]oxadiazol-4-amine: Unique due to its specific substitution pattern and biological activities.
Other Oxadiazoles: Compounds like 1,2,4-oxadiazole and 1,3,4-oxadiazole share the oxadiazole ring but differ in their substitution patterns and properties.
Uniqueness
This compound stands out due to its specific methylsulfonyl substitution, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C7H7N3O3S |
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Molecular Weight |
213.22 g/mol |
IUPAC Name |
4-methylsulfonyl-2,1,3-benzoxadiazol-7-amine |
InChI |
InChI=1S/C7H7N3O3S/c1-14(11,12)5-3-2-4(8)6-7(5)10-13-9-6/h2-3H,8H2,1H3 |
InChI Key |
HTEYFANENDARCK-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C2=NON=C12)N |
Origin of Product |
United States |
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